molecular formula C16H21FN2O3 B4425870 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide

4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide

Cat. No. B4425870
M. Wt: 308.35 g/mol
InChI Key: VBPWLKJYPFHBAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis (MS), but recent studies have shown that it has a broader range of applications.

Mechanism of Action

4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide works by binding to sphingosine-1-phosphate (S1P) receptors, which are found on the surface of immune cells. By binding to these receptors, this compound prevents immune cells from leaving the lymph nodes and entering the bloodstream, where they can cause inflammation and tissue damage. This mechanism of action is thought to be responsible for the drug's immunomodulatory effects in MS and other autoimmune diseases.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing the number of circulating lymphocytes, increasing the expression of anti-inflammatory cytokines, and decreasing the expression of pro-inflammatory cytokines. It has also been shown to reduce the levels of certain inflammatory markers in the blood and cerebrospinal fluid of MS patients.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide in lab experiments is that it has a well-defined mechanism of action and has been extensively studied in animal models and clinical trials. However, one limitation is that it can be difficult to work with due to its low solubility in water and other solvents.

Future Directions

There are several potential future directions for research on 4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide. One area of interest is the drug's potential use in the treatment of other autoimmune diseases, such as rheumatoid arthritis and lupus. Another area of interest is the drug's potential use in combination with other immunomodulatory agents for the treatment of cancer. Finally, there is ongoing research into the development of new formulations of this compound that may improve its solubility and bioavailability.

Scientific Research Applications

4-fluoro-N-{3-oxo-3-[(tetrahydro-2H-pyran-2-ylmethyl)amino]propyl}benzamide has been extensively studied for its potential therapeutic effects in various medical conditions, including MS, cancer, and autoimmune diseases. In MS, this compound acts as an immunomodulatory agent, reducing the number of immune cells that enter the central nervous system and preventing the inflammation that leads to nerve damage. In cancer, this compound has been shown to induce apoptosis (cell death) in cancer cells and inhibit tumor growth. In autoimmune diseases, this compound has been shown to suppress the immune response and reduce inflammation.

properties

IUPAC Name

4-fluoro-N-[3-(oxan-2-ylmethylamino)-3-oxopropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c17-13-6-4-12(5-7-13)16(21)18-9-8-15(20)19-11-14-3-1-2-10-22-14/h4-7,14H,1-3,8-11H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPWLKJYPFHBAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNC(=O)CCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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